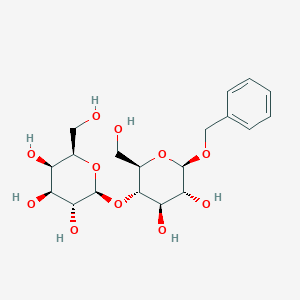
4-Hydroxycrotonaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxycrotonaldehyde (4-HCA) is a highly reactive molecule that is used in various scientific research applications. It is a versatile compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Protein Engineering
4-Hydroxycrotonaldehyde is associated with enzyme activities in various biochemical pathways. For instance, 4-oxalocrotonate tautomerase (4-OT) can catalyze the cross-coupling of acetaldehyde and benzaldehyde, a reaction enhanced by protein engineering (Zandvoort et al., 2012). Additionally, the enzyme’s promiscuous activities, such as aldol condensation and enamine formation, have been systematically explored, revealing its potential for nucleophilic catalysis (Zandvoort et al., 2011).
Biochemical Synthesis and Biocatalysis
4-Hydroxycrotonaldehyde is involved in the synthesis of valuable biochemicals. The biocatalytic aldol condensation using engineered variants of 4-OT as carboligases has been demonstrated for the production of aromatic β-hydroxyaldehydes, precursors to drug molecules (Saifuddin et al., 2020). Furthermore, the enzyme's ability to catalyze the self-condensation of linear aliphatic aldehydes into α,β-unsaturated aldehydes is significant for the development of new biocatalysts (Rahimi et al., 2017).
Methane-Based Biosynthesis
4-Hydroxycrotonaldehyde plays a role in methane-based biosynthesis. The compound 4-hydroxybutyric acid, a related molecule, has been synthesized from methane in engineered Methylosinus trichosporium, showcasing its potential as a precursor in various industrial applications (Nguyen & Lee, 2021).
Analytical Chemistry and Biochemistry
In analytical chemistry, the identification of aldehydes like 4-hydroxycrotonaldehyde in animal feed has been achieved through the development of advanced LC-MS/MS methods. This is crucial for understanding the degradation of polyunsaturated fatty acids and ensuring feed quality (Douny et al., 2016).
Biomedical Applications
In biomedical research, 4-Hydroxycrotonaldehyde derivatives have been investigated for their potential in wound healing. Specifically, 4-Hydroxybenzaldehyde has been shown to accelerate acute wound healing through the activation of focal adhesion signaling in keratinocytes, highlighting its therapeutic potential (Kang et al., 2017).
Propiedades
Número CAS |
18445-71-1 |
|---|---|
Nombre del producto |
4-Hydroxycrotonaldehyde |
Fórmula molecular |
C4H6O2 |
Peso molecular |
86.09 g/mol |
Nombre IUPAC |
(E)-4-hydroxybut-2-enal |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+ |
Clave InChI |
FXCMZPXXCRHRNK-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/C=O)O |
SMILES |
C(C=CC=O)O |
SMILES canónico |
C(C=CC=O)O |
Sinónimos |
4-hydroxycrotonaldehyde penitricin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)

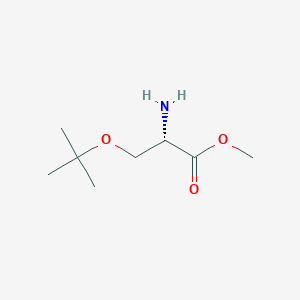

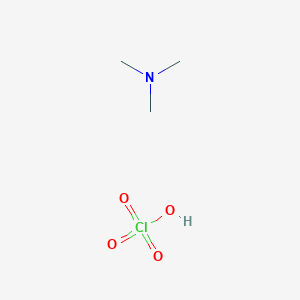
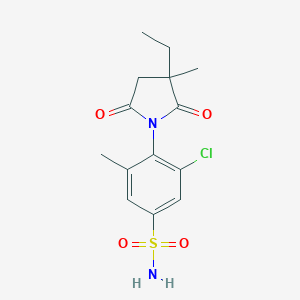


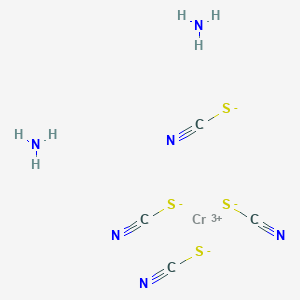


![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)
